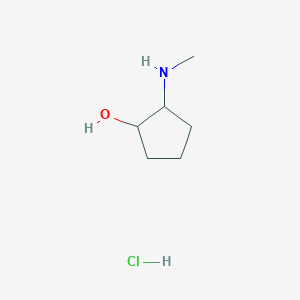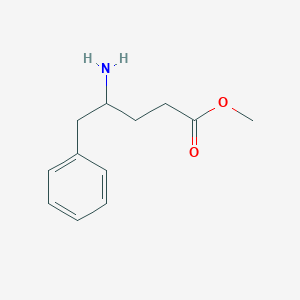
Methyl 4-amino-5-phenylpentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-5-phenylpentanoate: is an organic compound with the molecular formula C12H17NO2 It is a derivative of pentanoic acid, featuring an amino group at the fourth position and a phenyl group at the fifth position
准备方法
Synthetic Routes and Reaction Conditions:
Esterification: The synthesis of methyl 4-amino-5-phenylpentanoate typically begins with the esterification of 4-amino-5-phenylpentanoic acid. This reaction involves the use of methanol and a strong acid catalyst such as sulfuric acid to produce the ester.
Amidation: Another method involves the amidation of 4-amino-5-phenylpentanoic acid with methylamine under controlled conditions to yield the desired ester.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is commonly used, where the reactants are mixed in a reactor and allowed to react under controlled temperature and pressure conditions.
Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.
化学反应分析
Types of Reactions:
Oxidation: Methyl 4-amino-5-phenylpentanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine:
- Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 4-amino-5-phenylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Methyl 4-amino-5-phenylbutanoate: Similar structure but with a shorter carbon chain.
Methyl 4-amino-5-phenylhexanoate: Similar structure but with a longer carbon chain.
Ethyl 4-amino-5-phenylpentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness:
- Methyl 4-amino-5-phenylpentanoate is unique due to its specific carbon chain length and the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties.
属性
IUPAC Name |
methyl 4-amino-5-phenylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-12(14)8-7-11(13)9-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTXIYNIBVBPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridin-2-yl)boronic acid](/img/structure/B13326029.png)

![tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate](/img/structure/B13326054.png)
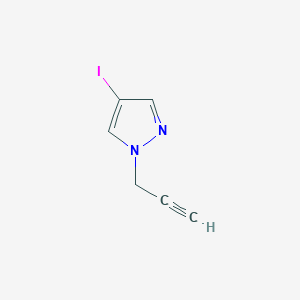

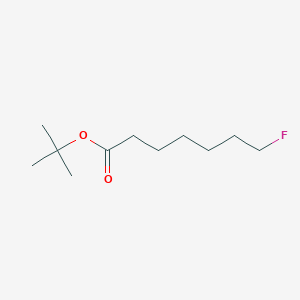

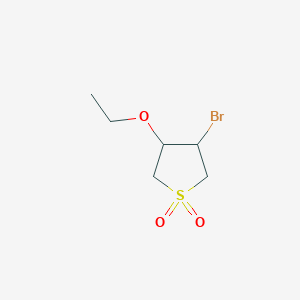
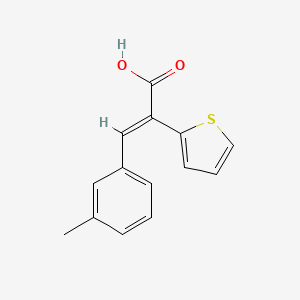
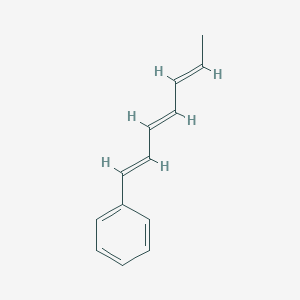
![5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13326089.png)
![2-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B13326099.png)
